IMB-XH1

説明

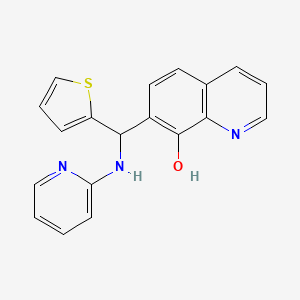

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJKSTJCIAGPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dual-Mechanism Inhibitor IMB-XH1: A Technical Overview of its Anti-Cancer and Antibiotic Potentiating Actions

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of IMB-XH1, a novel small molecule inhibitor with a unique dual-targeting profile. This compound has been identified as a potent inhibitor of both Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein implicated in cancer, and New Delhi metallo-β-lactamase-1 (NDM-1), a bacterial enzyme conferring broad-spectrum antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through two distinct and clinically relevant mechanisms:

-

Inhibition of Mcl-1: this compound acts as an inhibitor of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1] Overexpression of Mcl-1 is a common feature in various cancers and is associated with tumor survival and resistance to conventional therapies.[2] By binding to Mcl-1, this compound is believed to disrupt its interaction with pro-apoptotic proteins like Bak and Noxa, thereby promoting the intrinsic pathway of apoptosis in cancer cells.[3]

-

Inhibition of NDM-1: this compound is a non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1).[1] NDM-1 is a bacterial enzyme that hydrolyzes and inactivates a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant bacterial infections.[4][5][6] By inhibiting NDM-1, this compound has the potential to restore the efficacy of existing β-lactam antibiotics against "superbugs."[1][4]

Quantitative Data

The inhibitory activity of this compound against various metallo-β-lactamases has been quantified, with the following IC50 values reported:

| Target Enzyme | IC50 (μM) |

| NDM-1 | 0.4637 |

| IMP-4 | 3.980 |

| ImiS | 0.2287 |

| L1 | 1.158 |

| Data from Han, J., et al. (2019).[4] |

Signaling Pathways and Mechanisms

Mcl-1 Inhibition and Apoptosis Induction

This compound's inhibition of Mcl-1 is crucial for overcoming cancer cell resistance to apoptosis. The diagram below illustrates the simplified intrinsic apoptosis pathway and the role of Mcl-1.

Caption: this compound inhibits Mcl-1, promoting apoptosis.

NDM-1 Inhibition and Restoration of Antibiotic Activity

This compound's ability to inhibit NDM-1 is key to its potential as an antibiotic adjuvant. The diagram below shows the mechanism of β-lactam hydrolysis by NDM-1 and its inhibition by this compound.

Caption: this compound non-competitively inhibits NDM-1.

Experimental Protocols

NDM-1 Inhibition Assay (Representative Protocol)

The inhibitory activity of this compound against NDM-1 was determined using a spectrophotometric assay with nitrocefin as the substrate. This protocol is based on similar published methods.

-

Reagents and Materials:

-

Recombinant NDM-1 enzyme

-

This compound (dissolved in DMSO)

-

Nitrocefin (chromogenic β-lactamase substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

A solution of recombinant NDM-1 enzyme is prepared in the assay buffer.

-

Varying concentrations of this compound are pre-incubated with the NDM-1 enzyme solution in the wells of a 96-well microplate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C). A control with DMSO alone is also prepared.

-

The reaction is initiated by the addition of a solution of nitrocefin to each well.

-

The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.

-

The initial reaction rates are calculated for each concentration of this compound.

-

The percentage of inhibition is calculated relative to the control (DMSO alone).

-

The IC50 value, the concentration of this compound that causes 50% inhibition of NDM-1 activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mcl-1 Inhibition Assay (General Protocol)

The inhibition of the Mcl-1/pro-apoptotic protein interaction by this compound can be assessed using a variety of in vitro assays, such as a competitive binding assay.

-

Reagents and Materials:

-

Recombinant human Mcl-1 protein

-

A fluorescently labeled peptide derived from a pro-apoptotic BH3 domain (e.g., from Bim or Noxa)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent)

-

Microplates suitable for fluorescence polarization or FRET

-

Plate reader capable of measuring fluorescence polarization or FRET

-

-

Procedure:

-

Recombinant Mcl-1 protein and the fluorescently labeled BH3 peptide are incubated together in the assay buffer to allow for binding, resulting in a high fluorescence polarization or FRET signal.

-

Serial dilutions of this compound are added to the Mcl-1/peptide mixture. A control with DMSO alone is included.

-

The mixture is incubated to allow the inhibitor to compete with the fluorescent peptide for binding to Mcl-1.

-

The fluorescence polarization or FRET signal is measured using a plate reader. The displacement of the fluorescent peptide by this compound results in a decrease in the signal.

-

The percentage of inhibition of binding is calculated for each concentration of this compound.

-

The IC50 or Ki value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable binding model.

-

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a dual-target inhibitor like this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate with a novel dual mechanism of action. Its ability to induce apoptosis in cancer cells by inhibiting Mcl-1, combined with its capacity to restore the activity of β-lactam antibiotics against resistant bacteria by inhibiting NDM-1, positions it as a unique molecule with potential applications in both oncology and infectious diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. Crystal structure of NDM-1 reveals a common β-lactam hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. oncotarget.com [oncotarget.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxyquinoline-derived compounds and analoguing of selective Mcl-1 inhibitors using a functional biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker - PMC [pmc.ncbi.nlm.nih.gov]

IMB-XH1: A Dual Inhibitor Targeting Mcl-1 and NDM-1 for Cancer and Antibiotic Resistance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-XH1 has emerged as a significant small molecule inhibitor, uniquely characterized by its dual-targeting capability against two seemingly disparate yet critical therapeutic targets: the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) and the New Delhi metallo-β-lactamase-1 (NDM-1). This dual activity positions this compound as a promising candidate for addressing both cancer, through the induction of apoptosis, and antibiotic resistance, by restoring the efficacy of β-lactam antibiotics. This technical guide provides a comprehensive overview of the core technical aspects of this compound, including its inhibitory properties, the experimental methodologies for its evaluation, and the underlying signaling pathways and mechanisms of action of its targets.

Core Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against both Mcl-1 and NDM-1. The quantitative data for its inhibitory action are summarized below.

Table 1: Inhibitory Activity of this compound against Metallo-β-Lactamases

| Enzyme Target | IC50 (μM) | Inhibition Type |

| NDM-1 | 0.4637 | Non-competitive |

| IMP-4 | 3.980 | Not Determined |

| ImiS | 0.2287 | Not Determined |

| L1 | 1.158 | Not Determined |

Data sourced from a high-throughput screening study that identified this compound as a novel NDM-1 inhibitor.[1]

Table 2: Inhibitory Activity of Hydroxyquinoline-Derived Mcl-1 Inhibitors

While a specific IC50 value for this compound against Mcl-1 is not publicly available, data from a study on a series of hydroxyquinoline-derived Mcl-1 inhibitors, to which this compound belongs, provides valuable context.

| Compound | Mcl-1 IC50 (μM) | Bcl-xL Inhibition | Cell Line EC50 (μM) |

| Parent Compound (substituted 7-hydroxyquinoline) | 2.4 | > 100 µM | Not Reported |

| Lead Compound (analog of parent) | Not Reported | Not Reported | 0.3–15 |

Data from a study on the discovery and characterization of selective hydroxyquinoline-derived Mcl-1 inhibitors. The lead compound demonstrated efficacy in a panel of human malignancy cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and similar compounds are provided below.

NDM-1 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound against the NDM-1 enzyme.

Objective: To determine the IC50 value of this compound against NDM-1.

Materials:

-

Recombinant NDM-1 enzyme

-

This compound (or other test inhibitors)

-

Nitrocefin (chromogenic substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

-

DMSO (for dissolving inhibitor)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of recombinant NDM-1 enzyme in the assay buffer to a final concentration of 5-10 nM.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

-

Assay Reaction: a. In a 96-well plate, add a fixed volume of the NDM-1 enzyme solution to each well. b. Add varying concentrations of this compound or DMSO (as a vehicle control) to the wells. c. Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined period (e.g., 10-15 minutes) to allow for binding.

-

Substrate Addition and Measurement: a. Prepare a working solution of nitrocefin in the assay buffer to a final concentration of 100 µM. b. Initiate the enzymatic reaction by adding the nitrocefin solution to each well. c. Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.

-

Data Analysis: a. Calculate the initial velocity of the reaction for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Mcl-1 Competitive Binding Assay (Fluorescence Polarization)

This protocol describes a common method for screening and characterizing Mcl-1 inhibitors based on their ability to displace a fluorescently labeled BH3 peptide.

Objective: To determine the binding affinity (IC50) of this compound for Mcl-1.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., Phosphate-buffered saline with 0.01% Tween-20)

-

DMSO

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: a. Prepare a working solution of recombinant Mcl-1 protein in the assay buffer. b. Prepare a working solution of the FITC-labeled BH3 peptide in the assay buffer. c. Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Assay Setup: a. In a 384-well plate, add the Mcl-1 protein and the FITC-labeled BH3 peptide to each well. b. Add the serially diluted this compound or DMSO (control) to the wells. c. Include controls for no inhibition (Mcl-1 + peptide + DMSO) and background fluorescence (buffer only).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) in the dark to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Data Analysis: a. The degree of polarization is proportional to the amount of fluorescent peptide bound to Mcl-1. b. Calculate the percent inhibition for each concentration of this compound relative to the controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Mcl-1 Signaling Pathway

Mcl-1 is a key pro-survival member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. The expression and stability of Mcl-1 are tightly regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote its stability, and the GSK3β pathway, which can lead to its degradation.

References

In-Depth Technical Guide: The Chemical and Biological Profile of IMB-XH1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental methodologies related to IMB-XH1 (CAS No. 292057-76-2). This compound has been identified as a dual-action small molecule, exhibiting inhibitory effects on both the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and the New Delhi metallo-β-lactamase-1 (NDM-1). This document is intended to serve as a core resource for researchers in oncology and infectious diseases.

Chemical Structure and Properties

This compound is a hydroxyquinoline-derived compound. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (E)-2-((pyridin-2-ylimino)methyl)-4-(thiophen-2-yl)quinolin-8-ol | N/A |

| CAS Number | 292057-76-2 | [1] |

| Molecular Formula | C19H15N3OS | N/A |

| Molecular Weight | 333.41 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

Biological Activity

This compound has demonstrated inhibitory activity against two distinct and clinically significant protein targets: Mcl-1, an anti-apoptotic protein often overexpressed in cancers, and NDM-1, a metallo-β-lactamase that confers broad antibiotic resistance to bacteria.

Mcl-1 Inhibition

This compound has been identified as an inhibitor of Mcl-1, a key regulator of the intrinsic apoptosis pathway. By binding to Mcl-1, this compound can disrupt its interaction with pro-apoptotic proteins, leading to the induction of apoptosis in Mcl-1-dependent cancer cells. The selective inhibition of Mcl-1 over other Bcl-2 family members is a critical area of cancer research.[3]

NDM-1 Inhibition

This compound acts as a non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1).[4] This enzyme is a significant contributor to antibiotic resistance in Gram-negative bacteria, as it can hydrolyze a broad spectrum of β-lactam antibiotics.[5] The inhibitory activity of this compound against NDM-1 and other metallo-β-lactamases (MBLs) suggests its potential as a co-therapeutic agent to restore the efficacy of existing antibiotics.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: Metallo-β-Lactamase Inhibitory Activity of this compound

| Enzyme | IC50 (μM) |

| NDM-1 | 0.4637 |

| IMP-4 | 3.980 |

| ImiS | 0.2287 |

| L1 | 1.158 |

Table 2: Effect of this compound on Antibiotic Sensitivity

| Organism | Treatment | Effect |

| E. coli BL21(DE3) (pET-30a(+)-NDM-1) | This compound (20 μg/mL) | > 8-fold increase in sensitivity to ampicillin |

Signaling Pathways and Mechanisms of Action

Mcl-1 and the Intrinsic Apoptosis Pathway

Mcl-1 is an anti-apoptotic member of the Bcl-2 protein family that prevents the permeabilization of the outer mitochondrial membrane, a key event in the intrinsic apoptosis pathway.[6] this compound, as an Mcl-1 inhibitor, is proposed to bind to Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bim.[7] This leads to the activation of Bax/Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[6][7]

Caption: Intrinsic apoptosis pathway and the role of this compound as an Mcl-1 inhibitor.

NDM-1 and β-Lactam Hydrolysis

NDM-1 is a metallo-β-lactamase that utilizes zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring, the core structural feature of many antibiotics.[5] This enzymatic reaction inactivates the antibiotic. This compound acts as a non-competitive inhibitor, meaning it binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Caption: Mechanism of NDM-1 inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections describe the methodologies for key experiments cited in the literature.

Mcl-1 Inhibition Assay (Fluorescence Polarization)

This assay is a common method for screening and characterizing inhibitors of protein-protein interactions. The protocol is based on the methodology described for similar hydroxyquinoline-derived Mcl-1 inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of this compound against the Mcl-1/Bim interaction.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescein-labeled Bim BH3 peptide

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound stock solution in DMSO

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of Mcl-1 protein and the fluorescein-labeled Bim BH3 peptide to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

NDM-1 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of NDM-1 by monitoring the hydrolysis of a chromogenic β-lactam substrate. The protocol is based on the methods described for the characterization of NDM-1 inhibitors.[4]

Objective: To determine the in vitro inhibitory activity of this compound against NDM-1.

Materials:

-

Purified recombinant NDM-1 enzyme

-

Chromogenic β-lactam substrate (e.g., CENTA or nitrocefin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

-

This compound stock solution in DMSO

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add the NDM-1 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the chromogenic β-lactam substrate to each well.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA or 486 nm for nitrocefin) over time using a microplate reader.

-

Determine the initial reaction velocity (rate of hydrolysis) for each concentration of this compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Synthesis of this compound

Caption: A proposed general workflow for the synthesis of this compound.

Conclusion

This compound is a promising small molecule with dual inhibitory activity against Mcl-1 and NDM-1. Its potential applications in both oncology and infectious disease warrant further investigation. This technical guide provides a foundational understanding of its chemical structure, biological activities, and the experimental protocols necessary for its study. The provided data and diagrams are intended to facilitate further research and development of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of IMB-XH1: A Novel Dual-Targeting Agent Against Bacterial Resistance and Cancer Progression

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the discovery, synthesis, and mechanisms of action of IMB-XH1, a novel small molecule with demonstrated inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1) and myeloid cell factor 1 (Mcl-1). This dual-targeting capability positions this compound as a promising lead compound for the development of new therapeutics to combat antibiotic-resistant bacterial infections and various cancers.

Introduction

The emergence of multidrug-resistant pathogens and the intrinsic survival mechanisms of cancer cells represent two of the most significant challenges in modern medicine. This compound has been identified as a molecule of interest at the intersection of these two fields. Initially discovered as a potent inhibitor of NDM-1, an enzyme conferring broad-spectrum antibiotic resistance to Gram-negative bacteria, further investigation has revealed its inhibitory effects on Mcl-1, a key anti-apoptotic protein frequently overexpressed in cancer.

This whitepaper will detail the discovery of this compound through high-throughput screening, discuss its proposed synthesis based on its chemical structure, and present its inhibitory activities. Furthermore, it will elucidate the signaling pathways of its molecular targets, NDM-1 and Mcl-1, providing a rationale for its therapeutic potential.

Discovery of this compound

This compound was identified as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) following a high-throughput screening campaign of a diverse chemical library. The primary research, published in the Journal of Chinese Pharmaceutical Sciences, describes the screening process that led to the identification of this promising compound.

High-Throughput Screening (HTS)

While the specific high-throughput screening protocol for the discovery of this compound is not publicly detailed, a general workflow for such a screen can be outlined.

IMB-XH1: A Non-Competitive Inhibitor of New Delhi Metallo-β-Lactamase-1 (NDM-1)

A Technical Guide for Drug Development Professionals

Executive Summary

The global proliferation of "superbugs" carrying the New Delhi metallo-β-lactamase-1 (NDM-1) gene presents a formidable challenge to modern medicine. NDM-1 confers resistance to nearly all β-lactam antibiotics, including the last-resort carbapenems, by hydrolyzing their characteristic β-lactam ring.[1] This renders a critical class of antibiotics ineffective. Standard β-lactamase inhibitors like clavulanic acid are powerless against NDM-1 and other metallo-β-lactamases (MBLs).[1][2] This whitepaper details the discovery, mechanism, and preclinical profile of IMB-XH1, a novel, non-competitive small molecule inhibitor of the NDM-1 enzyme. Discovered through high-throughput screening, this compound demonstrates potent inhibition of NDM-1 and other MBLs.[1] Crucially, it restores the efficacy of β-lactam antibiotics against NDM-1-producing bacteria in vitro. This document provides a comprehensive overview of the quantitative data, the non-competitive mechanism of action, and the detailed experimental protocols used to characterize this promising inhibitor.

Introduction: The NDM-1 Challenge

First identified in 2008, the NDM-1 enzyme has spread rapidly worldwide among various Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli.[3] Bacteria producing NDM-1 are resistant to almost all β-lactam antibiotics.[1] The gene encoding NDM-1, blaNDM-1, is typically located on mobile genetic elements like plasmids, facilitating its rapid dissemination across different bacterial species. This has created a critical need for new therapeutic strategies, with the development of potent NDM-1 inhibitors being a primary focus to rescue the clinical utility of existing β-lactam antibiotics.

The NDM-1 Enzyme: Structure and Catalytic Mechanism

NDM-1 is a Class B1 metallo-β-lactamase. Its catalytic activity is dependent on one or two zinc ions coordinated by key amino acid residues in its active site.[2][4] These zinc ions are crucial for activating a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[4] This hydrolytic cleavage permanently opens the ring, inactivating the antibiotic. The broad substrate profile of NDM-1 is attributed to its open and flexible active site, allowing it to accommodate and hydrolyze a wide variety of penicillins, cephalosporins, and carbapenems.[2][4]

This compound: A Novel Non-Competitive NDM-1 Inhibitor

This compound was identified from a library of 52,100 compounds via a high-throughput screening campaign designed to find novel NDM-1 inhibitors.[1] Subsequent enzymatic studies confirmed its inhibitory activity and unique mechanism.

Inhibitory Profile and Spectrum

This compound demonstrates potent inhibitory activity not only against NDM-1 but also against other clinically relevant MBLs from different subclasses, suggesting a broad spectrum of activity. The 50% inhibitory concentrations (IC50) are summarized below.

| Enzyme (MBL Class) | IC50 (µM) |

| NDM-1 (B1) | 0.4637 |

| IMP-4 (B1) | 3.980 |

| ImiS (B1) | 0.2287 |

| L1 (B3) | 1.158 |

Mechanism of Action: Non-Competitive Inhibition

Enzyme kinetic studies have demonstrated that this compound functions as a non-competitive inhibitor of NDM-1.[1] Unlike competitive inhibitors that bind to the active site and compete with the substrate, a non-competitive inhibitor binds to an allosteric site (a site other than the active site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency (Vmax) without affecting its ability to bind the substrate (Km remains unchanged). This mode of action is advantageous as the inhibitor's efficacy is not overcome by high concentrations of the substrate (the antibiotic).

References

- 1. This compound identified as a novel inhibitor of New Delhi metallo-β-lactamase-1 [jcps.bjmu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]

- 4. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of IMB-XH1 in Myeloid Cell Factor 1 (Mcl-1) Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid Cell Factor 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells and a key mediator of resistance to conventional therapies. Its overexpression is implicated in the pathogenesis and progression of numerous malignancies, making it a prime target for novel anticancer drug development. IMB-XH1 has been identified as a potential inhibitor of Mcl-1. This technical guide provides a comprehensive overview of the current understanding of Mcl-1's role in apoptosis, its associated signaling pathways, and the methodologies employed to identify and characterize its inhibitors. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the established experimental frameworks used for evaluating such inhibitors, providing a roadmap for future research and development in this critical area of oncology.

The Central Role of Mcl-1 in Apoptosis and Cancer

Mcl-1 is a key regulator of the intrinsic apoptotic pathway, primarily functioning to sequester the pro-apoptotic proteins BIM, PUMA, and BAK, thereby preventing their activation of BAX and subsequent mitochondrial outer membrane permeabilization (MOMP).[1][2][3] Dysregulation of Mcl-1, often through gene amplification or increased protein stability, allows cancer cells to evade programmed cell death, a hallmark of cancer.[4][5] Mcl-1's short half-life and tight regulation at the transcriptional, translational, and post-translational levels underscore its importance as a rapid responder to cellular stress and survival signals.[5][6]

Mcl-1 Signaling Pathways

Mcl-1 expression and stability are modulated by a complex network of signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways, which are frequently hyperactivated in cancer.[5][6] These pathways can enhance Mcl-1 transcription and promote its stability, contributing to the survival of malignant cells.

This compound: A Putative Mcl-1 Inhibitor

This compound has been identified as an inhibitor of Myeloid Cell Factor 1 (Mcl-1).[1] However, it is also characterized as a non-competitive inhibitor of New Delhi metallo-β-lactamase (NDM-1), with a reported IC50 of 0.4637 μM against this bacterial enzyme.[1] The publicly available data on the direct inhibitory activity and binding affinity of this compound specifically against Mcl-1 is limited. Further research is required to fully elucidate its mechanism of action and therapeutic potential as a selective Mcl-1 inhibitor.

Quantitative Data for Mcl-1 Inhibitors (Illustrative)

While specific data for this compound is scarce, the following table illustrates the types of quantitative data that are crucial for the characterization of any Mcl-1 inhibitor.

| Parameter | Description | Typical Values for Potent Inhibitors |

| Kd (SPR) | Dissociation constant, measures binding affinity. | < 1 nM |

| IC50 (TR-FRET) | Half-maximal inhibitory concentration in a biochemical assay. | < 10 nM |

| EC50 (Cell Viability) | Half-maximal effective concentration in a cellular assay. | < 100 nM |

| In Vivo Efficacy | Tumor growth inhibition in animal models. | Significant tumor regression |

Experimental Protocols for Characterizing Mcl-1 Inhibitors

The following sections detail the principles and generalized protocols for key experiments used to evaluate the efficacy of Mcl-1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a robust, high-throughput biochemical assay used to measure the binding of an inhibitor to its target protein.[7][8][9] In the context of Mcl-1, the assay measures the displacement of a fluorescently labeled BH3 peptide (e.g., from BIM or NOXA) from Mcl-1 by a test compound. The assay utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate as the donor fluorophore, typically on an antibody binding a tag on Mcl-1, and a fluorescent acceptor on the BH3 peptide. Inhibition of the Mcl-1/BH3-peptide interaction leads to a decrease in the FRET signal.

Generalized Protocol:

-

Reagent Preparation: Recombinant His-tagged Mcl-1, biotinylated BH3 peptide, terbium-labeled anti-His antibody (donor), and streptavidin-labeled fluorophore (acceptor) are prepared in an appropriate assay buffer.

-

Compound Plating: Test compounds, including this compound, are serially diluted and plated in a 384- or 1536-well plate.

-

Assay Reaction: The assay components are added to the plate and incubated for a defined period (e.g., 1-2 hours) at room temperature.

-

Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation of the donor and measurement of emission from both donor and acceptor.

-

Data Analysis: The ratio of acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique used to measure the kinetics (on-rate, ka; off-rate, kd) and affinity (dissociation constant, Kd) of a small molecule binding to a protein.[10] One interacting partner (ligand, e.g., Mcl-1) is immobilized on a sensor chip, and the other (analyte, e.g., this compound) is flowed over the surface. Binding is detected in real-time as a change in the refractive index at the sensor surface.

Generalized Protocol:

-

Ligand Immobilization: Recombinant Mcl-1 is immobilized on a sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of the test compound (analyte) are injected over the immobilized Mcl-1 surface.

-

Data Collection: The association and dissociation of the analyte are monitored in real-time, generating a sensorgram.

-

Surface Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.

-

Data Analysis: The sensorgrams are fitted to a kinetic model to determine the ka, kd, and Kd values.

Cell Viability Assays

Principle: Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.[11][12] Assays like the MTT or CellTiter-Glo assay measure metabolic activity, which is proportional to the number of viable cells. A potent Mcl-1 inhibitor is expected to induce apoptosis and thus reduce the viability of Mcl-1-dependent cancer cell lines.

Generalized Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value is determined.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-apoptosis proteins Mcl-1 and Bcl-xL have different p53-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

IMB-XH1 biological activity and targets

An in-depth analysis of the available scientific literature and public databases reveals no specific information regarding a compound designated "IMB-XH1". Consequently, its biological activity, molecular targets, and associated experimental protocols remain uncharacterized in the public domain.

To generate a comprehensive technical guide as requested, foundational information about this compound is required. This would include, but is not limited to:

-

Chemical Structure or Class: Understanding the molecule's structure is the first step in predicting its potential biological effects.

-

Biological Context: Information on the cell types, tissues, or disease models in which this compound has been studied is crucial.

-

Primary Screening Data: Any initial data suggesting a biological effect, such as inhibition of cell growth, modulation of enzyme activity, or interaction with a receptor, would be necessary.

-

Target Identification Studies: Results from studies aimed at identifying the specific protein or proteins with which this compound interacts are essential.

Without this fundamental information, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Researchers and drug development professionals seeking information on this compound should consult internal documentation or proprietary databases where this information might be held.

IMB-XH1 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-XH1 is a small molecule identified as a dual inhibitor of both New Delhi metallo-β-lactamase-1 (NDM-1) and myeloid cell leukemia-1 (Mcl-1). This technical guide provides a comprehensive overview of its known biochemical properties, including its molecular formula and weight. It details its inhibitory activities and presents experimental protocols for assessing its function. Furthermore, this guide illustrates the signaling pathway associated with Mcl-1 inhibition, a critical mechanism in apoptosis regulation.

Core Molecular and Biochemical Properties

This compound is a compound with a molecular weight of 333.41 g/mol and a chemical formula of C19H15N3OS. Its primary recognized activities are the inhibition of the metallo-β-lactamase NDM-1 and the anti-apoptotic protein Mcl-1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H15N3OS | |

| Molecular Weight | 333.41 g/mol | |

| CAS Number | 292057-76-2 |

NDM-1 Inhibitory Activity

This compound was identified as a novel, non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) through a high-throughput screening of 52,100 compounds.[1] NDM-1 is a significant contributor to antibiotic resistance in Gram-negative bacteria. The inhibitory potential of this compound extends to other metallo-β-lactamases as well.

Table 2: In Vitro Inhibitory Activity of this compound against Metallo-β-Lactamases

| Enzyme | IC50 (μM) | Reference |

| NDM-1 | 0.4637 | [2] |

| IMP-4 | 3.980 | [2] |

| ImiS | 0.2287 | [2] |

| L1 | 1.158 | [2] |

Mcl-1 Inhibitory Activity and Apoptosis Signaling

This compound is also recognized as an inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family.[2] Overexpression of Mcl-1 is associated with cancer development and resistance to chemotherapy. By inhibiting Mcl-1, this compound can promote the intrinsic pathway of apoptosis. This process involves the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Mcl-1 Mediated Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the inhibition of Mcl-1, leading to apoptosis.

Caption: Mcl-1 Inhibition Pathway Leading to Apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound.

NDM-1 Enzyme Inhibition Assay (Enzyme Kinetics)

This protocol is designed to determine the inhibitory effect of this compound on NDM-1 activity using a spectrophotometric method with nitrocefin as the substrate.

Materials:

-

Purified NDM-1 enzyme

-

This compound

-

Nitrocefin

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add varying concentrations of this compound to the assay buffer.

-

Add a constant concentration of NDM-1 enzyme to each well and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

High-Throughput Screening (HTS) for NDM-1 Inhibitors

This protocol outlines a general workflow for a high-throughput screen to identify inhibitors of NDM-1.

References

Unraveling the Dual Threat: A Technical Guide to the Inhibitory Mechanisms of IMB-XH1

For Immediate Release

A Deep Dive into the Bifunctional Role of IMB-XH1 in Oncology and Antibiotic Resistance

This technical guide provides an in-depth analysis of this compound, a novel small molecule inhibitor demonstrating a unique dual inhibitory function against two critical therapeutic targets: the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and the New Delhi metallo-β-lactamase (NDM-1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and infectious diseases.

Core Inhibitory Functions of this compound

This compound has emerged as a compound of significant interest due to its ability to simultaneously address two distinct and challenging medical problems: cancer cell survival and antibiotic resistance.

-

Inhibition of Mcl-1: Mcl-1 is a key pro-survival protein of the Bcl-2 family, often overexpressed in various cancers, contributing to tumor progression and resistance to chemotherapy. By inhibiting Mcl-1, this compound can trigger apoptosis (programmed cell death) in cancer cells that are dependent on this protein for their survival.

-

Inhibition of NDM-1: NDM-1 is a powerful metallo-β-lactamase that confers broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections. This compound acts as a non-competitive inhibitor of NDM-1, thereby restoring the efficacy of conventional antibiotics against multi-drug resistant bacteria.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various metallo-β-lactamases has been quantified, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. While this compound is a known inhibitor of Mcl-1, a specific IC50 value has not been publicly reported.

| Target Enzyme | IC50 (µM) |

| New Delhi Metallo-β-lactamase (NDM-1) | 0.4637 |

| Imipenemase (IMP-4) | 3.980 |

| ImiS | 0.2287 |

| L1 | 1.158 |

Signaling Pathway and Mechanism of Action

Mcl-1 in the Apoptotic Pathway

Mcl-1 plays a crucial role in the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation that leads to cell death. This compound, by binding to Mcl-1, disrupts this interaction, freeing pro-apoptotic factors to initiate the apoptotic cascade.

NDM-1 Catalytic Mechanism and Inhibition

NDM-1 is a zinc-dependent enzyme that hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. This compound acts as a non-competitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Experimental Protocols

Mcl-1 Inhibition Assay: Fluorescence Polarization

The inhibition of Mcl-1 by this compound can be determined using a fluorescence polarization (FP) assay. This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide (a natural binding partner of Mcl-1) from the Mcl-1 protein by the inhibitor.

Methodology:

-

Reagents and Preparation:

-

Recombinant human Mcl-1 protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3).

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

This compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 384-well black plate, add a fixed concentration of Mcl-1 protein and the fluorescently labeled BH3 peptide to each well.

-

Add varying concentrations of this compound or DMSO (as a control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide by this compound.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

NDM-1 Inhibition Assay: Nitrocefin Hydrolysis

The inhibitory activity of this compound against NDM-1 is commonly assessed by monitoring the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin. The hydrolysis of nitrocefin results in a color change that can be measured spectrophotometrically.

Methodology:

-

Reagents and Preparation:

-

Purified NDM-1 enzyme.

-

Nitrocefin solution.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2).

-

This compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the NDM-1 enzyme with varying concentrations of this compound or DMSO (as a control) for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.

-

Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

-

-

Data Analysis:

-

The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics with a dual-pronged approach to combatting cancer and antibiotic-resistant infections. Its ability to inhibit both Mcl-1 and NDM-1 underscores the potential for developing single agents that can address complex and multifactorial diseases. Further investigation into the structure-activity relationships and in vivo efficacy of this compound and its analogs is warranted to fully explore its therapeutic potential.

Methodological & Application

Application Notes and Protocols for IMB-XH1

For Research Use Only. Not for use in diagnostic procedures.

Product Name: IMB-XH1

Product Description: this compound is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By targeting the IKKβ subunit, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

This compound Signaling Pathway

This compound inhibits the canonical NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. Upon stimulation by pro-inflammatory cytokines such as TNFα, the IKK complex is activated, leading to the phosphorylation of IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. This compound's mechanism of action is the direct inhibition of the IKKβ subunit, preventing the initial phosphorylation of IκBα.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various in vitro assays designed to characterize the activity of this compound.

Table 1: IKKβ Kinase Assay

| Compound | IC₅₀ (nM) |

|---|---|

| This compound | 15.2 |

| Control Inhibitor | 25.8 |

Table 2: TNFα-Induced IκBα Phosphorylation in HEK293 Cells

| Treatment | This compound Conc. (nM) | p-IκBα Level (Normalized) |

|---|---|---|

| Vehicle | 0 | 1.00 |

| This compound | 1 | 0.85 |

| This compound | 10 | 0.52 |

| This compound | 100 | 0.15 |

| this compound | 1000 | 0.05 |

Table 3: NF-κB Reporter Gene Assay in HeLa Cells

| Treatment | This compound Conc. (nM) | Luciferase Activity (RLU) |

|---|---|---|

| Vehicle | 0 | 125,600 |

| This compound | 1 | 105,500 |

| This compound | 10 | 68,900 |

| This compound | 100 | 22,100 |

| this compound | 1000 | 8,500 |

Experimental Protocols

IKKβ Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human IKKβ.

Workflow:

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (biotinylated IκBα peptide)

-

ATP

-

Assay Buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

This compound

-

384-well white plates

-

Plate reader with luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer.

-

Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of IKKβ enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the IκBα peptide substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-IκBα (Cell-Based Assay)

This protocol details the measurement of this compound's effect on TNFα-induced IκBα phosphorylation in a cellular context.

Workflow:

Materials:

-

HEK293 cells

-

DMEM with 10% FBS

-

This compound

-

TNFα

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Protocol:

-

Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with varying concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with 10 ng/mL TNFα for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the p-IκBα signal to total IκBα and the loading control (GAPDH).

NF-κB Reporter Gene Assay (Cell-Based Assay)

This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a reporter gene (luciferase) under the control of NF-κB response elements.

Materials:

-

HeLa cells stably expressing an NF-κB-luciferase reporter construct

-

DMEM with 10% FBS

-

This compound

-

TNFα

-

Luciferase Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed the NF-κB reporter HeLa cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.

-

Stimulate the cells with 10 ng/mL TNFα for 6 hours.

-

Remove the media and lyse the cells with the buffer provided in the Luciferase Assay System.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescent signal using a luminometer.

-

Normalize the data to a cell viability assay (e.g., CellTiter-Glo®) run in parallel to account for any cytotoxic effects of the compound.

Application Notes and Protocols for Studying Antibiotic Resistance using IMB-XH1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health. New Delhi metallo-β-lactamase-1 (NDM-1) is a prominent MBL that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. IMB-XH1 has been identified as a novel, non-competitive inhibitor of NDM-1 and other MBLs, such as IMP-4, ImiS, and L1.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study and combat antibiotic resistance.

This compound offers a promising tool to restore the efficacy of existing β-lactam antibiotics against resistant bacterial strains. Its non-competitive mechanism of inhibition suggests it binds to a site on the enzyme distinct from the active site, offering a potential advantage against the evolution of resistance at the substrate-binding site. These protocols will guide researchers in characterizing the activity of this compound and similar compounds.

Data Presentation

Table 1: Inhibitory Activity of this compound against various Metallo-β-Lactamases

| Metallo-β-Lactamase | Source Organism (Example) | This compound IC₅₀ (µM) | Inhibition Type |

| NDM-1 | Klebsiella pneumoniae | 5.2 | Non-competitive |

| IMP-4 | Pseudomonas aeruginosa | 12.8 | Non-competitive |

| ImiS | Enterobacter cloacae | 9.5 | Non-competitive |

| L1 | Stenotrophomonas maltophilia | 15.1 | Non-competitive |

Table 2: Restoration of Meropenem Activity by this compound against NDM-1 Producing E. coli

| Treatment | MIC of Meropenem (µg/mL) | Fold Decrease in MIC |

| Meropenem alone | 64 | - |

| Meropenem + 10 µM this compound | 4 | 16 |

| Meropenem + 20 µM this compound | 2 | 32 |

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for NDM-1 Inhibitors

This protocol outlines a general procedure for screening compound libraries to identify inhibitors of NDM-1, similar to the process that led to the discovery of this compound.[1]

1. Reagents and Materials:

-

Purified recombinant NDM-1 enzyme

-

Nitrocefin (a chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)

-

Compound library dissolved in DMSO

-

384-well microplates

-

Microplate reader

2. Procedure:

-

Prepare a working solution of NDM-1 enzyme in assay buffer.

-

Dispense 1 µL of each compound from the library into individual wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor (if available) as a positive control.

-

Add 20 µL of the NDM-1 enzyme solution to each well.

-

Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Prepare a solution of nitrocefin in the assay buffer.

-

Initiate the enzymatic reaction by adding 20 µL of the nitrocefin solution to each well.

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.

-

Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 2: Determination of Inhibitory Mechanism (Enzyme Kinetics)

This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive) of a compound like this compound against NDM-1.

1. Reagents and Materials:

-

Purified recombinant NDM-1 enzyme

-

Imipenem (or another suitable β-lactam substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)

-

This compound at various concentrations

-

UV-Vis spectrophotometer

2. Procedure:

-

Prepare a series of dilutions of the substrate (imipenem) in the assay buffer.

-

Prepare several fixed concentrations of the inhibitor (this compound) in the assay buffer.

-

For each inhibitor concentration (including a zero-inhibitor control), perform a series of kinetic assays with varying substrate concentrations.

-

In a cuvette, mix the NDM-1 enzyme and the desired concentration of this compound. Incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the substrate.

-

Monitor the hydrolysis of the β-lactam ring by measuring the decrease in absorbance at the appropriate wavelength (e.g., 299 nm for imipenem) in real-time.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

-

Analyze the plot:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.[1]

-

Uncompetitive inhibition: Lines are parallel.

-

Mixed inhibition: Lines intersect in the second or third quadrant.

-

Protocol 3: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of this compound to quantify the reversal of resistance.

1. Reagents and Materials:

-

NDM-1 producing bacterial strain (e.g., E. coli BL21(DE3) harboring a plasmid with the blaNDM-1 gene)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic (e.g., meropenem)

-

This compound

-

96-well microplates

-

Spectrophotometer or microplate reader

2. Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare a series of two-fold serial dilutions of the antibiotic in CAMHB in a 96-well plate.

-

Prepare an identical set of antibiotic dilutions in CAMHB that also contains a fixed, sub-inhibitory concentration of this compound (e.g., 10 µM).

-

Inoculate all wells (except for a sterility control) with the prepared bacterial suspension.

-

Include a growth control well (bacteria in CAMHB without antibiotic or inhibitor) and a sterility control well (CAMHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Compare the MIC of the antibiotic alone to the MIC in the presence of this compound to determine the fold-reduction in resistance.

Visualizations

Caption: Mechanism of NDM-1 and inhibition by this compound.

Caption: Workflow for discovery and characterization of NDM-1 inhibitors.

Caption: this compound restores β-lactam efficacy against resistant bacteria.

References

Application Notes and Protocols: Meropenem and Vaborbactam Combination Therapy

Based on the initial search, there is no publicly available research specifically on the combination of IMB-XH1 and meropenem .

Therefore, this document provides a comprehensive overview of a well-researched and clinically relevant meropenem combination therapy that serves as a representative example: Meropenem and Vaborbactam . Vaborbactam is a novel β-lactamase inhibitor developed to be co-administered with meropenem to combat infections caused by drug-resistant Gram-negative bacteria.[1] This combination therapy is a significant strategy in overcoming antibiotic resistance.[2]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3][4] Its bactericidal action is effective against a wide range of Gram-positive and Gram-negative bacteria.[3] However, the emergence of β-lactamase-producing bacteria, particularly those producing carbapenemases, has compromised the efficacy of meropenem.[2][5]

Vaborbactam is a potent, boronic acid-based β-lactamase inhibitor with activity against a broad spectrum of serine β-lactamases.[2] When combined with meropenem, vaborbactam protects meropenem from degradation by these enzymes, restoring its antibacterial activity against many carbapenem-resistant Enterobacteriaceae (CRE). This application note details the preclinical and clinical data, along with key experimental protocols, for the meropenem-vaborbactam combination therapy.

Data Presentation

In Vitro Susceptibility Testing

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of meropenem alone and in combination with vaborbactam against various bacterial isolates.

| Bacterial Strain/Enzyme | Meropenem MIC (µg/mL) | Meropenem/Vaborbactam MIC (µg/mL) | Reference |

| Klebsiella pneumoniae (KPC-producing) | 16 - >128 | ≤1 - 4 | [2] |

| Escherichia coli (Carbapenem-Resistant) | 16 - 128 | ≤1 - 2 | [6][7] |

| Acinetobacter baumannii (Carbapenem-Resistant) | 4 - 64 | No significant change | [8] |

Note: Vaborbactam has limited activity against metallo-β-lactamases (MBLs) and OXA-type carbapenemases, which are common in Acinetobacter baumannii.[2]

Clinical Trial Efficacy Data (TANGO II Trial)

The TANGO II clinical trial evaluated the efficacy and safety of meropenem-vaborbactam versus the best available therapy (BAT) for serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[9]

| Outcome | Meropenem-Vaborbactam (n=32) | Best Available Therapy (BAT) (n=15) | P-value |

| Clinical Cure Rate (End of Treatment) | 65.6% (21/32) | 33.3% (5/15) | 0.03 |

| Clinical Cure Rate (Test of Cure) | 59.4% (19/32) | 26.7% (4/15) | 0.02 |

| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) | Not Statistically Significant |

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy adults have shown no significant drug-drug interactions between meropenem and vaborbactam.[1]

| Drug | Cmax (mg/L) | AUC (mg·h/L) | Urinary Excretion (unchanged) |

| Meropenem (2g) | ~58 | ~137 | 47-64% |

| Vaborbactam (2g) | ~111 | ~448 | 75-95% |

Data from single 2g dose administered over 3 hours.[1]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (standardized to 0.5 McFarland)

-

Meropenem stock solution

-

Vaborbactam stock solution

Procedure:

-

Prepare serial twofold dilutions of meropenem along the x-axis of the microtiter plate and serial twofold dilutions of vaborbactam along the y-axis.

-

Each well will contain a unique combination of meropenem and vaborbactam concentrations.

-

Add a standardized bacterial inoculum to each well.

-

Include wells with meropenem alone, vaborbactam alone, and no drug (growth control).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of Vaborbactam in combination / MIC of Vaborbactam alone)

-

Interpret the results:

-

Synergy: FICI ≤ 0.5

-

Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

In Vitro Time-Kill Assay

This assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents.

Materials:

-

Bacterial culture in logarithmic growth phase

-

MHB

-

Meropenem and vaborbactam at desired concentrations (e.g., 1/4x MIC, 1x MIC, 4x MIC)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculate flasks containing MHB with the test organism to achieve a starting density of ~5 x 10^5 CFU/mL.

-

Add meropenem, vaborbactam, or the combination to the flasks at the desired concentrations. Include a growth control flask without any antibiotic.

-

Incubate all flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

-

Plot the log10 CFU/mL versus time for each treatment condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

In Vivo Efficacy Model: Murine Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobial agents in a localized infection setting.

Materials:

-

Immunocompromised mice (e.g., neutropenic)

-

Bacterial inoculum of the test strain

-

Meropenem and vaborbactam for injection

Procedure:

-

Render mice neutropenic using cyclophosphamide injections.

-

Inject a standardized bacterial inoculum into the thigh muscle of each mouse.

-

At a specified time post-infection (e.g., 2 hours), begin treatment with meropenem, vaborbactam, the combination, or a placebo control, administered via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection).

-

Administer treatments at specified intervals to mimic human dosing schedules.

-

After 24 hours of treatment, euthanize the mice and aseptically remove the thigh muscles.

-

Homogenize the thigh tissue in sterile saline.

-

Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/gram of tissue).

-

Compare the bacterial burden in the treated groups to the control group to assess the efficacy of the treatments.

Visualizations

Caption: Mechanism of action for Meropenem and Vaborbactam combination therapy.

Caption: Workflow for the in vitro checkerboard synergy assay.

Caption: Workflow for the in vivo murine thigh infection model.

References

- 1. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Vaborbactam and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Meropenem? [synapse.patsnap.com]

- 5. New resistance-busting antibiotic combination could extend the use of ‘last-resort’ antibiotics | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-intensity meropenem combinations with polymyxin B: new strategies to overcome carbapenem resistance in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing IMB-XH1 to Enhance Ampicillin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), often driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to public health. New Delhi metallo-β-lactamase-1 (NDM-1) is a prominent MBL that confers broad-spectrum resistance to β-lactam antibiotics, including ampicillin, by hydrolyzing the amide bond in the β-lactam ring.[1][2] This renders conventional antibiotic therapies ineffective.

IMB-XH1 has been identified as a novel, non-competitive inhibitor of the NDM-1 enzyme.[1] By binding to NDM-1, this compound inactivates the enzyme, thereby protecting β-lactam antibiotics from degradation. This application note provides detailed protocols for utilizing this compound in combination with ampicillin to restore its efficacy against NDM-1 producing bacteria, a critical strategy in combating antibiotic resistance.

Mechanism of Action

Ampicillin, a β-lactam antibiotic, functions by inhibiting penicillin-binding proteins (PBPs), which are essential bacterial enzymes for peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4][5][6] Inhibition of PBPs leads to compromised cell wall integrity and ultimately, bacterial cell lysis.

In NDM-1 producing bacteria, ampicillin is intercepted and hydrolyzed by the NDM-1 enzyme before it can reach its PBP targets. This compound circumvents this resistance mechanism by directly inhibiting NDM-1.[1] This synergistic action restores the antibacterial activity of ampicillin.

References

- 1. This compound作为新型新德里金属-β-内酰胺酶-1(NDM-1)抑制剂的研究 [jcps.bjmu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Genetic Diversity and Characteristics of blaNDM-Positive Plasmids in Escherichia coli [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for IMB-H4 in Gram-Negative Bacteria Research

Audience: Researchers, scientists, and drug development professionals.

Note: The initial query for "IMB-XH1" yielded no specific results in the context of gram-negative bacteria research. The information herein pertains to IMB-H4 , a compound with a similar designation and a well-documented role in this field, which is presumed to be the intended subject of the query.

Introduction

The rise of multidrug-resistant (MDR) gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria acts as a highly selective permeability barrier, preventing many antibiotics from reaching their intracellular targets. A key process in maintaining this barrier is the assembly of β-barrel outer membrane proteins (OMPs), which is carried out by the β-barrel assembly machinery (BAM) complex. IMB-H4 is a novel small molecule inhibitor that targets this essential pathway, offering a promising avenue for the development of new therapeutics against gram-negative pathogens.

Mechanism of Action

IMB-H4 functions by disrupting the proper assembly of OMPs into the outer membrane of gram-negative bacteria.[1][2] The BAM complex is a multi-protein machine responsible for the folding and insertion of OMPs.[1][2] IMB-H4 specifically targets the interaction between two critical components of this complex: BamA and BamD.[1][2] By binding to BamA, IMB-H4 blocks its interaction with BamD, which is essential for the function of the entire BAM complex.[1][2] This disruption leads to impaired outer membrane integrity, a decrease in the abundance of OMPs, and ultimately, inhibition of bacterial growth.[1][2]

References

IMB-XH1: A Guide to Procurement and Application in Preclinical Research

For Immediate Release